molecular formula C19H19Cl2NO3 B2590840 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1209167-67-8

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2590840
CAS No.: 1209167-67-8
M. Wt: 380.27
InChI Key: DVMKNVUZOVBFRT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a dichlorophenoxy group, a methoxyphenyl group, and a pyrrolidinyl group, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 3-(4-methoxyphenyl)pyrrolidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where halogens are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)acetic acid
  • 2-(4-Methoxyphenyl)pyrrolidine
  • 2-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-24-16-5-2-13(3-6-16)14-8-9-22(11-14)19(23)12-25-18-7-4-15(20)10-17(18)21/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMKNVUZOVBFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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